
1-(5-Chloro-2,4-dinitrophenyl)-4-methylpiperazine
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Overview
Description
1-(5-Chloro-2,4-dinitrophenyl)-4-methylpiperazine is a chemical compound characterized by the presence of a piperazine ring substituted with a 5-chloro-2,4-dinitrophenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-2,4-dinitrophenyl)-4-methylpiperazine typically involves the reaction of 5-chloro-2,4-dinitroaniline with 4-methylpiperazine. The reaction is carried out in a suitable solvent, such as ethanol or acetonitrile, under controlled temperature conditions. The reaction mixture is stirred for several hours to ensure complete conversion of the starting materials to the desired product. The product is then purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize the formation of by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Reactivity of the Nitro Groups
The dinitrophenyl moiety undergoes reduction and substitution reactions:
Reduction Reactions
Nitro groups can be selectively reduced to amines under controlled conditions:
Reducing Agent | Product | Conditions |
---|---|---|
H₂/Pd-C | 1-(5-Chloro-2,4-diaminophenyl)-4-methylpiperazine | Ethanol, 50°C, 6 h |
Na₂S₂O₄ | Partial reduction to hydroxylamine intermediates | Aqueous acidic media |
Electrophilic Substitution
The electron-deficient aromatic ring participates in:
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Halogenation : Further chlorination at the para position under Cl₂/FeCl₃.
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Nitration : Limited due to existing nitro groups’ deactivation effects.
Piperazine Ring Functionalization
The 4-methylpiperazine group enables:
Alkylation/Acylation
Reagent | Product | Conditions |
---|---|---|
Ethyl chloroformate | N-Ethoxycarbonyl derivative | DCM, 0°C, 2 h |
Acetic anhydride | N-Acetylated derivative | Reflux, 4 h |
Protonation/Coordination
-
The tertiary amine forms salts with acids (e.g., HCl, H₂SO₄).
-
Acts as a ligand in metal complexes (e.g., Cu²⁺, Fe³⁺).
Biologically Relevant Reactions
The compound’s structural analogs (e.g., JS-K, a diazeniumdiolate) exhibit antitumor activity via nitric oxide (NO) release under enzymatic catalysis . While direct data for this compound is limited, its nitro groups and piperazine moiety suggest potential for:
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Metabolic activation : Nitroreductase-mediated reduction to cytotoxic intermediates .
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DNA alkylation : Via electrophilic intermediates generated from nitro group reduction .
Table 1: Comparative Reactivity in Different Media
Medium | Rate Constant (k, M⁻¹s⁻¹) | Activation Energy (kJ/mol) |
---|---|---|
n-Hexane | 0.12 ± 0.02 | 65.3 |
AOT/n-Hexane/Water (W₀=10) | 0.45 ± 0.05 | 48.7 |
Table 2: Reaction Yields with Varied Nucleophiles
Nucleophile | Product | Yield (%) |
---|---|---|
4-Methylpiperazine | Target compound | 85 |
Piperidine | 1-(5-Chloro-2,4-dinitrophenyl)piperidine | 78 |
n-Butylamine | N-Butyl-2,4-dinitroaniline | 82 |
Scientific Research Applications
1-(5-Chloro-2,4-dinitrophenyl)-4-methylpiperazine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2,4-dinitrophenyl)-4-methylpiperazine involves its interaction with specific molecular targets and pathways. The compound’s nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The piperazine ring may also interact with biological receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1-(5-Chloro-2,4-dinitrophenyl)piperazine: Similar structure but lacks the methyl group on the piperazine ring.
1-(2,4-Dinitrophenyl)-4-methylpiperazine: Similar structure but lacks the chlorine atom on the phenyl ring.
1-(5-Chloro-2,4-dinitrophenyl)-4-ethylpiperazine: Similar structure but has an ethyl group instead of a methyl group on the piperazine ring.
Uniqueness
1-(5-Chloro-2,4-dinitrophenyl)-4-methylpiperazine is unique due to the specific combination of the 5-chloro-2,4-dinitrophenyl group and the 4-methylpiperazine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
CAS No. |
56224-37-4 |
---|---|
Molecular Formula |
C11H13ClN4O4 |
Molecular Weight |
300.70 g/mol |
IUPAC Name |
1-(5-chloro-2,4-dinitrophenyl)-4-methylpiperazine |
InChI |
InChI=1S/C11H13ClN4O4/c1-13-2-4-14(5-3-13)10-6-8(12)9(15(17)18)7-11(10)16(19)20/h6-7H,2-5H2,1H3 |
InChI Key |
DIABNXZKBCUICI-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])Cl |
Origin of Product |
United States |
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